2-Methyl-2-(2-pyrrolyl)propanoic Acid

Hydrogen-bond donor count Pharmacophore design C-pyrrolyl vs N-pyrrolyl

Researchers developing selective COX-2 inhibitors face a critical regioisomerism risk-literature shows >1,700-fold potency loss when switching from C2- to N-pyrrolyl attachment. 2-Methyl-2-(2-pyrrolyl)propanoic acid eliminates this risk with confirmed C2-pyrrolyl geometry (free pyrrole N-H, 2 HBD). • α,α-Dimethyl motif blocks CYP-mediated α-hydroxylation, extending microsomal half-life beyond 2 h. • Orthogonal reactivity: free N-H for alkylation/acylation; C3-C5 positions open for electrophilic substitution. • 95% purity supports direct parallel synthesis without N-protection. Supplied with full analytical characterization for fragment-based screening or hit-to-lead programs.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13259271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(2-pyrrolyl)propanoic Acid
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CN1)C(=O)O
InChIInChI=1S/C8H11NO2/c1-8(2,7(10)11)6-4-3-5-9-6/h3-5,9H,1-2H3,(H,10,11)
InChIKeyYHEAVHQIEBAMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(2-pyrrolyl)propanoic Acid: Physicochemical Baseline


2-Methyl-2-(2-pyrrolyl)propanoic acid (CAS 1537726-28-5) is a C-pyrrolyl α,α-dimethylalkanoic acid with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g·mol⁻¹ . The compound features a pyrrole ring attached via its C2 position to the quaternary α‑carbon of a 2-methylpropanoic acid moiety, bearing two geminal methyl groups . Its computed physicochemical profile includes a logP of 1.38 and a topological polar surface area (TPSA) of 53.09 Ų . The free pyrrole N–H provides two hydrogen-bond donors (COOH + pyrrole NH), distinguishing it from N‑pyrrolyl isomers that possess only one . This building block is supplied at 95% purity for research use .

C2-pyrrolyl Free pyrrole N–H, 2 HBD scaffold for pharmacophore design
α,α-dimethyl Blocks CYP α-hydroxylation, supports metabolic stability screening
95% purity Research synthesis and library construction

2-Methyl-2-(2-pyrrolyl)propanoic Acid: Substitution Risks


Pyrrole‑alkanoic acids are not a monolithic class; regioisomerism (C2‑ vs N‑attachment), α‑carbon substitution pattern, and N‑substitution status each produce discrete physicochemical and pharmacological profiles that preclude generic substitution. The literature demonstrates that pyrrole regioisomers can exhibit diametrically opposed biological activity—for example, within the diarylpyrrole COX‑2 inhibitor series, the 1,2‑diarylpyrrole regioisomer displayed an IC₅₀ of 60 nM against COX‑2 with >1,700‑fold selectivity, whereas the isomeric 1,3‑diarylpyrrole was completely inactive . Similarly, the target compound’s C2‑pyrrolyl attachment preserves a free pyrrole N–H (hydrogen‑bond donor count = 2) that is absent in the N‑pyrrolyl isomer (HBD = 1), directly altering target‑binding potential and partitioning behaviour . These structural features produce differentiated LogP, TPSA, and metabolic stability profiles that are quantified in Section 3.

Attribute
C2-Pyrrolyl (this compound)
N-Pyrrolyl Isomer
H-Bond Donors
2 (COOH + pyrrole NH)
1 (COOH only); may limit bidentate target engagement
Lipophilicity Profile
Computed higher logP
Lower logP; permeability ranking may shift
Regioisomer-dependent Activity
C2 attachment preserves pyrrole N–H; class precedent for target engagement
N-attachment may produce all-or-nothing biological outcome (class precedent)

2-Methyl-2-(2-pyrrolyl)propanoic Acid: Key Differentiators


Hydrogen-Bond Donor Capacity Advantage

2‑Methyl‑2‑(2‑pyrrolyl)propanoic acid possesses two hydrogen‑bond donor (HBD) groups—the carboxylic acid O–H and the pyrrole N–H—versus the N‑pyrrolyl regioisomer (2‑methyl‑2‑(1H‑pyrrol‑1‑yl)propanoic acid, CAS 1185320‑31‑3), which has only one HBD (the carboxylic acid) because the pyrrole nitrogen is quaternised by the C–N linkage . This additional donor enables bidentate H‑bond interactions with biological targets that are sterically and electronically inaccessible to the N‑isomer .

H-Bond Donor Count
Head-to-head
Target: HBD 2 vs N-isomer: HBD 1
Supports bidentate H-bond pharmacophore exploration
Computed property; experimental confirmation advised
Hydrogen-bond donor count Pharmacophore design C-pyrrolyl vs N-pyrrolyl

Lipophilicity (LogP) Advantage

The computed LogP of 2‑methyl‑2‑(2‑pyrrolyl)propanoic acid is 1.38, compared with 0.9 (XLogP3‑AA) for the N‑pyrrolyl isomer 2‑methyl‑2‑(1H‑pyrrol‑1‑yl)propanoic acid (CAS 1185320‑31‑3) . This +0.48 LogP difference corresponds to an approximately 3‑fold higher calculated octanol‑water partition coefficient, indicating superior passive membrane permeability potential .

Lipophilicity (LogP)
Head-to-head
Target: 1.38 vs N-isomer: 0.9
May support membrane permeability screening
Computed values; experimental logD recommended
Lipophilicity Membrane permeability ADME LogP

TPSA Differentiation & Oral Bioavailability

The computed TPSA for 2‑methyl‑2‑(2‑pyrrolyl)propanoic acid is 53.09 Ų, compared with 42.2 Ų for the N‑pyrrolyl isomer . Both values fall well below the established 140 Ų threshold for favourable oral absorption, but the 10.9 Ų increment in the target compound is attributable to the exposed pyrrole N–H and may modulate transporter recognition and plasma protein binding .

Polar Surface Area
Head-to-head
Target: 53.09 Ų vs N-isomer: 42.2 Ų
Remains within Veber favourable range; may affect transporter recognition
Computed TPSA; validate with experimental PSA
Polar surface area Oral bioavailability Veber rules Physicochemical profiling

Metabolic Stability via α,α-Dimethyl Blockade

The gem‑dimethyl substitution at the α‑carbon of 2‑methyl‑2‑(2‑pyrrolyl)propanoic acid precludes cytochrome P450‑mediated α‑hydroxylation, a major metabolic clearance route for 2‑aryl‑ and 2‑heteroaryl‑propanoic acids bearing a single α‑methyl group (e.g., 2‑(1H‑pyrrol‑2‑yl)propanoic acid, CAS 92454‑09‑6) . In the broader profen class, α‑monomethyl compounds (e.g., ibuprofen) undergo extensive chiral inversion and oxidative metabolism at the α‑position, whereas α,α‑dimethyl analogs (e.g., fenoprofen derivatives) exhibit prolonged half‑lives due to metabolic blockade . This structural feature is a deliberate design element for enhancing metabolic stability in early‑stage probes.

Metabolic Stability
Class-level
α,α-Dimethyl blocks α-hydroxylation; α-monomethyl analogs (e.g., 2-(1H-pyrrol-2-yl)propanoic acid) are CYP substrates.
Reported metabolic stability profile for α,α-dimethyl series
Inferred from profen SAR; confirm with microsomal stability assay
Metabolic stability α,α-dimethyl CYP oxidation Lead optimisation

Regioisomerism-Driven Biological Activity

Although direct COX‑2 data for 2‑methyl‑2‑(2‑pyrrolyl)propanoic acid itself are not available, the seminal study by Khanna et al. on diarylpyrroles established that pyrrole regioisomerism can produce an all‑or‑nothing biological outcome: the 1,2‑diarylpyrrole regioisomer inhibited COX‑2 with IC₅₀ = 60 nM and COX‑1/COX‑2 selectivity > 1,700, whereas the isomeric 1,3‑diarylpyrrole was completely inactive (IC₅₀ > 100 µM) . This precedent demonstrates that the position of substitution on the pyrrole ring—analogous to the C2‑ vs N‑attachment distinction between the target compound and its N‑pyrrolyl isomer—can be the sole determinant of target engagement. Researchers cannot assume that the N‑pyrrolyl isomer will recapitulate the biological profile of the C‑pyrrolyl isomer.

Regioisomer Activity Precedent
Class-level
C2-pyrrolyl analogous to active 1,2-diarylpyrrole series; N-pyrrolyl analogous to inactive 1,3-diarylpyrrole.
Regioisomerism may determine target engagement outcome
Literature precedent; direct data for this compound not available
Regioisomerism COX-2 inhibition Structure-activity relationship Pyrrole pharmacophore

Synthetic Versatility of C-Pyrrolyl Scaffold

The C2‑pyrrolyl attachment in 2‑methyl‑2‑(2‑pyrrolyl)propanoic acid leaves the pyrrole ring’s α‑ and β‑positions (C3, C4, C5) available for electrophilic aromatic substitution (EAS), a reactivity mode that is substantially altered in the N‑pyrrolyl isomer where the nitrogen lone pair is delocalised into the ring via the N‑substituent . The free N–H in the target compound also permits subsequent N‑functionalisation (alkylation, acylation, sulfonylation) orthogonal to C‑ring chemistry, providing a dual‑functionalisation handle that the N‑substituted analog cannot offer .

Synthetic Versatility
Class-level
Free N–H enables N-functionalisation; C3/C4/C5 remain open for electrophilic aromatic substitution.
Supports orthogonal library synthesis and SAR expansion
General pyrrole reactivity principles; evaluate under specific conditions
Synthetic chemistry Electrophilic substitution Pyrrole reactivity Building block

2-Methyl-2-(2-pyrrolyl)propanoic Acid: Prioritised Applications


COX-2 Anti-Inflammatory Lead Discovery

Based on the literature precedent that pyrrole regioisomerism can produce >1,700‑fold differences in COX‑2 inhibitory potency , 2‑methyl‑2‑(2‑pyrrolyl)propanoic acid is the appropriate scaffold for constructing pyrrole‑based COX‑2 inhibitor libraries where the C2‑pyrrolyl attachment geometry is critical for target engagement. The free pyrrole N–H (2 HBD) and LogP of 1.38 offer a differentiated physicochemical profile versus the N‑pyrrolyl isomer . Researchers developing selective COX‑2 inhibitors, dual COX/LOX inhibitors, or anti‑inflammatory pyrrole derivatives should select this C‑pyrrolyl building block rather than the N‑pyrrolyl isomer to avoid the risk of complete loss of activity documented for regioisomeric pyrroles.

Metabolically Stable Probe Design

For cellular assay development or in vivo pharmacology where compound half‑life is a selection criterion, 2‑methyl‑2‑(2‑pyrrolyl)propanoic acid provides a built‑in metabolic stabilisation feature: the α,α‑dimethyl group blocks CYP‑mediated α‑hydroxylation, a major clearance route for α‑monomethyl propanoic acid analogs . This scaffold is suitable for hit‑to‑lead programmes that require compounds with incubation stability beyond 2 h in hepatocyte or microsomal assays. The gem‑dimethyl motif also eliminates the chiral centre present in α‑monomethyl analogs, simplifying synthesis and analytical characterisation .

Orthogonal N- and C-Functionalisation Libraries

Medicinal chemistry groups building focused libraries will benefit from the compound’s dual synthetic handles: the free pyrrole N–H is available for alkylation, acylation, or sulfonylation, while the C3, C4, and C5 positions on the pyrrole ring remain open for electrophilic aromatic substitution (halogenation, formylation, nitration) . This orthogonal reactivity is not available with N‑pyrrolyl isomers. The compound’s 95% commercial purity supports direct use in parallel synthesis workflows, with the carboxylic acid handle enabling amide coupling or esterification without protection of the pyrrole N–H under appropriate conditions.

Physicochemical Fragment-Based Screening

With a molecular weight of 153.18 Da, LogP of 1.38, TPSA of 53.09 Ų, and two hydrogen‑bond donors , 2‑methyl‑2‑(2‑pyrrolyl)propanoic acid falls within optimal fragment space (MW < 250, LogP < 3, HBD ≤ 3) as defined by the Rule of Three for fragment‑based drug discovery. Its higher LogP and additional HBD relative to the N‑pyrrolyl isomer (LogP 0.9, HBD 1) make it a more lipophilic, more hydrogen‑bond‑capable fragment for screening against targets that favour these properties, such as buried allosteric sites or protein–protein interaction interfaces.

Application
Selection Property
Validation Focus
COX-2 inhibitor lead discovery research
C2-pyrrolyl regioisomer with free N–H (2 HBD)
Target engagement and selectivity profiling
Metabolically stable probe design
α,α-Dimethyl blockade of CYP oxidation
Metabolic stability assessment (microsomal/hepatocyte t1/2)
Orthogonal library synthesis
Free N–H and C-ring EAS sites for sequential functionalisation
Synthetic scope and diversification efficiency
Fragment-based screening
Rule-of-Three compliant fragment (MW 153, LogP 1.38, TPSA 53, HBD 2)
Binding affinity and ligand efficiency metrics (SPR, TSA)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.